Angiopeptin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

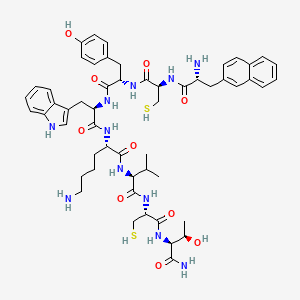

Structure

2D Structure

Properties

Molecular Formula |

C54H71N11O10S2 |

|---|---|

Molecular Weight |

1098.3 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C54H71N11O10S2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |

InChI Key |

UGVPPRZHXAMSJP-SCTWWAJVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Angiopeptin mechanism of action in smooth muscle cells

An In-Depth Technical Guide to the Mechanism of Action of Angiopeptin in Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a synthetic octapeptide analog of somatostatin, has demonstrated significant potential in the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. These cellular processes are fundamental to the pathophysiology of neointimal hyperplasia, which leads to restenosis following vascular interventions like angioplasty. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its cytostatic effects on VSMCs. The primary mechanism is initiated by binding to somatostatin receptor subtype 2 (sst2), triggering a G-protein-mediated cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and ultimately induces cell cycle arrest. A secondary mechanism involves the activation of the protein tyrosine phosphatase SHP-1, which further contributes to the anti-proliferative signal. This guide details these signaling pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding for research and development applications.

Core Signaling Pathways

This compound's anti-proliferative effect on VSMCs is primarily mediated through two interconnected signaling pathways following its binding to cell surface receptors.

Primary Mechanism: G-Protein-Coupled Receptor (GPCR) Signaling

The canonical pathway for this compound's action involves its function as an agonist at somatostatin receptors, which are G-protein-coupled.

-

Receptor Binding: this compound preferentially binds to somatostatin receptor subtype 2 (sst2), and to a lesser extent sst5, on the plasma membrane of VSMCs.[1][2]

-

G-Protein Activation: Receptor-ligand binding activates a pertussis toxin-sensitive inhibitory G-protein (Gαi).[3]

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[3]

-

cAMP Reduction: This inhibition leads to a significant decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

-

PKA Inactivation: Reduced cAMP levels lead to decreased activation of cAMP-dependent Protein Kinase A (PKA).[4][5]

-

Cell Cycle Arrest: The reduction in PKA activity is a critical node that leads to G1 phase cell cycle arrest. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Specifically, elevated cAMP (which is counteracted by this compound) is known to suppress VSMC proliferation by downregulating cyclin D1 expression and inhibiting cyclin-dependent kinase 4 (CDK4) activation.[6][7] Therefore, the this compound-induced decrease in cAMP relieves this suppression, ultimately halting progression from the G1 to the S phase of the cell cycle.

Caption: this compound's primary signaling pathway in VSMCs.

Secondary Mechanism: Protein Tyrosine Phosphatase (PTP) Activation

Concurrent with the GPCR pathway, this compound stimulates a tyrosine phosphatase-mediated signaling cascade that contributes to its anti-mitogenic effects.

-

Receptor Association: The sst2 receptor is constitutively associated with the cytoplasmic protein tyrosine phosphatase SHP-1 (Src homology region 2 domain-containing phosphatase-1).[8]

-

SHP-1 Activation: Upon this compound binding to sst2, SHP-1 dissociates from the receptor and is activated.[8] This activation is dependent on the Gi-protein.[8]

-

Dephosphorylation of Mitogenic Signals: Activated SHP-1 dephosphorylates key tyrosine residues on intracellular proteins that are part of growth factor signaling pathways. Studies have shown that somatostatin and this compound decrease the amount of phosphorylated tyrosine residues in VSMCs, an effect that precedes the inhibition of proliferation.[6] While the exact substrates in VSMCs are not fully elucidated, SHP-1 is known to act as a negative regulator of mitogenic signaling cascades, thereby suppressing growth signals initiated by factors like Platelet-Derived Growth Factor (PDGF) or basic Fibroblast Growth Factor (bFGF).

Caption: this compound's SHP-1 mediated signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro models. The following tables summarize key data points regarding its binding affinity, potency, and functional effects.

Table 1: this compound Receptor Affinity and Anti-Proliferative Potency

| Parameter | Cell/Receptor Type | Value | Notes | Source |

|---|---|---|---|---|

| pIC₅₀ | Rat sst2 Receptor | 8.08 ± 0.24 | Inhibition of bFGF-stimulated re-growth. | [1][2] |

| pIC₅₀ | Human sst2 Receptor | 8.69 ± 0.25 | Partial agonist activity (44.6% max inhibition). | [1][2] |

| pIC₅₀ | Rat sst5 Receptor | 8.60 ± 0.16 | Partial agonist activity (57.7% max inhibition). | [1][2] |

| pIC₅₀ | Rat Aortic VSMC | > 7 (approx.) | Weak agonist activity; inhibition only at >100 nM. | [1] |

| IC₅₀ | sst2 Receptor | 0.26 nM | Weak partial agonist. | [9] |

| IC₅₀ | sst5 Receptor | 6.92 nM | Weak partial agonist. |[9] |

pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher value indicates greater potency.

Table 2: Functional Effects of this compound on VSMCs

| Effect Measured | Conditions | Result | Source |

|---|---|---|---|

| Inhibition of Migration | Rat Aortic SMCs, 100 nM this compound | 70% inhibition | [3] |

| Inhibition of cAMP | Rat Aortic SMCs, 30 nM this compound | 35% inhibition of forskolin-stimulated accumulation | [3] |

| Inhibition of DNA Synthesis | Porcine Coronary Artery, 48.1 nM this compound | 36.7% inhibition of ³H-thymidine incorporation | [10] |

| Inhibition of DNA Synthesis | Porcine Coronary Artery, 96.2 nM this compound | 48.3% inhibition of ³H-thymidine incorporation |[10] |

Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the mechanism of action of this compound.

Protocol: VSMC Proliferation Assay via [³H]-Thymidine Incorporation

This assay directly measures DNA synthesis and is a gold standard for assessing cell proliferation.[11]

Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated VSMC proliferation.

Materials:

-

Vascular Smooth Muscle Cells (e.g., rat aortic)

-

SMC growth medium (e.g., DMEM with 10% FBS)

-

SMC basal medium (serum-free)

-

Mitogen (e.g., bFGF or PDGF, 10-20 ng/mL)

-

This compound (various concentrations, e.g., 1 nM to 1 µM)

-

[³H]-Thymidine (1 µCi/mL)

-

Trichloroacetic acid (TCA), ice-cold

-

Sodium hydroxide (NaOH), 0.5 M

-

Scintillation fluid and counter

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Plate VSMCs in 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere for 24 hours.

-

Quiescence: To synchronize the cells in the G0/G1 phase, replace the growth medium with serum-free basal medium and incubate for 24-48 hours.

-

Treatment: Replace the medium with fresh basal medium containing the desired mitogen (e.g., bFGF) and varying concentrations of this compound. Include control wells with mitogen only (positive control) and basal medium only (negative control). Incubate for 18-24 hours.

-

Radiolabeling: Add [³H]-Thymidine (1 µCi/mL) to each well and incubate for an additional 4-6 hours. This allows the radioactive nucleoside to be incorporated into newly synthesized DNA.[10][11]

-

Cell Lysis and Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold 10% TCA to each well to precipitate DNA and protein. Incubate on ice for 30 minutes.

-

Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.

-

-

Solubilization: Add 100 µL of 0.5 M NaOH to each well to solubilize the DNA.

-

Quantification: Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation beta-counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage inhibition of proliferation for each this compound concentration relative to the positive control (mitogen only).

Caption: Experimental workflow for a VSMC proliferation assay.

Discussion and Relevance

The dual-mechanism of this compound—inhibiting the pro-proliferative adenylyl cyclase/cAMP pathway while simultaneously activating the anti-proliferative SHP-1 phosphatase pathway—makes it a potent inhibitor of VSMC growth. It is important to note that while effective in animal models, the clinical efficacy of this compound in humans has been less pronounced.[1][2] This discrepancy may be due to differences in somatostatin receptor subtype expression between species, with human vasculature expressing lower levels of the high-affinity sst2 receptor compared to animal models.[12]

The lack of a direct, significant effect on intracellular calcium signaling distinguishes this compound's mechanism from many other vasoactive agents and underscores its targeted action on proliferative pathways rather than acute contractile processes. The data and protocols presented herein provide a robust framework for further investigation and development of somatostatin analogues as potential therapeutics for preventing vascular restenosis.

References

- 1. Differential effects of somatostatin and this compound on cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of somatostatin and this compound on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (BIM23014C) inhibits vascular smooth muscle cell migration in vitro through a G-protein-mediated pathway and is associated with inhibition of adenylyl cyclase and cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, the octapeptide analogue of somatostatin, decreases rat heart endothelial cell adhesiveness for mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of cAMP-PKA signaling in vivo inhibits smooth muscle cell proliferation induced by vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tyrosine phosphatase SHP-1 associates with the sst2 somatostatin receptor and is an essential component of sst2-mediated inhibitory growth signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. This compound inhibits thymidine incorporation by explants of porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Somatostatin receptor subtype expression and function in human vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Angiopeptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopeptin, a synthetic cyclic octapeptide analogue of somatostatin, has garnered significant interest for its potent anti-proliferative properties, particularly in the context of cardiovascular disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details its mechanism of action, key experimental protocols, and summarizes the quantitative data from preclinical and clinical investigations. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of somatostatin analogues.

Discovery and Rationale

This compound, also known by its development code BIM 23014, emerged from research into the diverse physiological roles of the natural hormone somatostatin. Somatostatin is known to inhibit the release of various hormones, including growth hormone (GH), and has demonstrated anti-proliferative effects. However, its therapeutic utility is limited by a very short biological half-life. This led to the development of more stable synthetic analogues.

The primary rationale for the development of this compound was to create a long-acting somatostatin analogue with a favorable profile for inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[1] This cellular proliferation is a key pathological process in restenosis following percutaneous transluminal coronary angioplasty (PTCA) and in the development of atherosclerosis in vascular grafts.[1] The discovery of this compound was part of a broader effort to synthesize and screen somatostatin analogues for potent and selective biological activities.

Chemical Synthesis

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of a cyclic peptide like this compound involves the sequential addition of amino acids to a solid support (resin), followed by cleavage from the resin and cyclization.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Oxidizing agent for disulfide bond formation (e.g., iodine, potassium ferricyanide, or air oxidation)

-

Solvents (DMF, DCM, Diethyl ether)

-

HPLC for purification

-

Mass spectrometer for characterization

Workflow:

Protocol Steps:

-

Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Thr(tBu)-OH, is activated using a coupling agent and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of 20% piperidine in DMF.

-

Sequential Coupling and Deprotection: The subsequent Fmoc-protected amino acids are added sequentially according to the peptide sequence, with a deprotection step after each coupling.

-

Cleavage and Global Deprotection: Once the linear peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Cyclization: The linear peptide is dissolved in a dilute solution to favor intramolecular disulfide bond formation between the two cysteine residues. This can be achieved through air oxidation or by using a mild oxidizing agent.

-

Purification and Characterization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5).

Receptor Binding and Signaling

This compound is reported to primarily interact with the SSTR2 subtype.[3] Binding of this compound to SSTR2 on vascular smooth muscle cells initiates a signaling cascade that inhibits cell proliferation and migration. This is achieved through two main pathways:

-

Inhibition of Growth Factor Signaling: this compound abrogates the increase of growth factors like insulin-like growth factor-1 (IGF-1) that occurs in the vascular wall following injury.[1] IGF-1 is a potent mitogen for VSMCs, and its inhibition is a key component of this compound's anti-proliferative effect.

-

Modulation of Intracellular Signaling: this compound's binding to SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This modulation of the cAMP pathway plays a role in the inhibition of VSMC migration.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies.

In Vitro Efficacy

| Assay Type | Cell Type | Parameter | Value | Reference |

| Cell Migration | Rat Aortic Smooth Muscle Cells | % Inhibition of migration | 70% at 100 nM | [4] |

| Signal Transduction | Rat Aortic Smooth Muscle Cells | % Inhibition of cAMP accumulation | 35% at 30 nM | [4] |

Clinical Efficacy in Restenosis (Pilot Study)

A randomized, double-blind pilot study investigated the effect of a 5-day continuous subcutaneous infusion of this compound (750 µ g/day ) versus placebo in patients undergoing PTCA.[5]

| Parameter | This compound Group | Placebo Group | p-value |

| Restenosis Rate (≥50% diameter stenosis) | 12% | 40% | 0.003 |

| Late Lumen Loss (mm) | 0.12 ± 0.46 | 0.52 ± 0.64 | 0.003 |

| 12-Month Clinical Event Rate* | 25% | 34% | 0.30 |

*Clinical events included death, myocardial infarction, coronary artery bypass grafting, and repeat PTCA.

Key Experimental Protocols

Vascular Smooth Muscle Cell (VSMC) Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic effect of substances on VSMCs.

Materials:

-

Boyden chambers with microporous membranes (e.g., 8 µm pore size)

-

Rat aortic smooth muscle cells (RASMCs)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Chemoattractant (e.g., Platelet-Derived Growth Factor - PDGF)

-

This compound

-

Fixing and staining reagents (e.g., methanol, Giemsa stain)

Workflow:

Protocol Steps:

-

Chamber Preparation: The lower compartment of the Boyden chamber is filled with culture medium containing a chemoattractant (e.g., PDGF) and varying concentrations of this compound or vehicle control.

-

Membrane Placement: A microporous membrane is placed between the upper and lower compartments.

-

Cell Seeding: A suspension of VSMCs is placed in the upper compartment.

-

Incubation: The chambers are incubated for a defined period (e.g., 4-6 hours) at 37°C to allow for cell migration.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The membrane is fixed in methanol and stained with a suitable dye (e.g., Giemsa) to visualize the migrated cells on the lower surface.

-

Quantification: The number of migrated cells is counted in several high-power fields under a microscope. The percent inhibition of migration is calculated relative to the control.[6]

Conclusion

This compound represents a significant advancement in the development of stable somatostatin analogues with therapeutic potential in cardiovascular diseases. Its ability to inhibit vascular smooth muscle cell proliferation and migration, primarily through the inhibition of the IGF-1 pathway and modulation of cAMP signaling, has been demonstrated in preclinical and early clinical studies. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the prevention of restenosis. Further research is warranted to fully elucidate its binding profile to all somatostatin receptor subtypes and to optimize its clinical application. This technical guide provides a foundational resource for scientists and researchers working on the development of novel anti-proliferative therapies.

References

- 1. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanreotide Acetate, Catalog: B2464 | AkrivisBio [akrivisbio.com]

- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (BIM23014C) inhibits vascular smooth muscle cell migration in vitro through a G-protein-mediated pathway and is associated with inhibition of adenylyl cyclase and cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound versus placebo for reductin of restenosis after PTCA treatment. A randomized, double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay for cell migration and invasion of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiopep-2: A Technical Guide to Structure and Blood-Brain Barrier Translocation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Angiopep-2, a peptide that has garnered significant attention for its ability to transport therapeutic cargoes across the blood-brain barrier (BBB). We will explore its structure, physicochemical properties, and the molecular mechanisms governing its translocation into the central nervous system (CNS), with a focus on its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1).

Angiopep-2: Structure and Physicochemical Properties

Angiopep-2 is a 19-amino acid synthetic peptide derived from the Kunitz domain, a protein structure found in ligands that bind to LRP1.[1][2] Its unique sequence is optimized for high transcytosis efficiency across the BBB.[3] The positive charge of Angiopep-2 is crucial for its interaction with brain endothelial cells and subsequent transport.[1]

| Property | Value | Reference |

| Amino Acid Sequence | TFFYGGSRGKRNNFKTEEY | [2][3][4] |

| One-Letter Code | TFFYGGSRGKRNNFKTEEY | [5] |

| Molecular Formula | C₁₀₄H₁₅₀N₂₉O₃₁ | [5] |

| Molecular Weight | ~2301.48 Da | [5] |

| Mechanism of Action | LRP1-mediated transcytosis | [3][6] |

| Key Binding Domain | The SRGKRN domain is critical for LRP1 binding. | [2] |

The LRP1-Mediated Transcytosis Pathway

The primary mechanism for Angiopep-2's entry into the brain is receptor-mediated transcytosis (RMT) via the LRP1 receptor.[3] LRP1 is highly expressed on the endothelial cells that form the BBB, as well as on glioma cells, making Angiopep-2 a dual-targeting agent for brain tumors.[2][7]

The process can be summarized in the following steps:

-

Binding: Angiopep-2 in the bloodstream binds to the LRP1 receptor on the luminal surface of brain capillary endothelial cells.[2] This interaction is saturable, indicating a specific receptor-mediated process.[1][8]

-

Internalization: The Angiopep-2/LRP1 complex is internalized into the endothelial cell via endocytosis, forming an intracellular vesicle.[1][2]

-

Transcytosis: The vesicle is transported across the cytoplasm of the endothelial cell.

-

Exocytosis: The vesicle fuses with the abluminal membrane, releasing Angiopep-2 into the brain parenchyma.[9]

This transport mechanism bypasses the tight junctions of the BBB and is not affected by P-glycoprotein efflux pumps.[6][10]

Quantitative Transport and Binding Data

The interaction between Angiopep-2 and LRP1, as well as its transport efficiency, has been quantified in several studies. These parameters are critical for designing effective drug delivery strategies.

| Parameter | Value | Cell Line / Model | Comments | Reference |

| Apparent Affinity (Km) | 313 nM | RBE4 (rat brain endothelial) | Kinetic parameter for transport. | [1] |

| Apparent Affinity (Km) | 330 nM | RBE4 (rat brain endothelial) | Determined from uptake of [¹²⁵I]-Angiopep-2. | [11] |

| Maximal Velocity (Vmax) | 1.3 pmol/10⁶ cells/min | RBE4 (rat brain endothelial) | Maximum rate of uptake. | [11] |

| Binding Affinity (KD) | 0.053 nM (unmodified mAb) | U87ΔEGFR-Luc | Baseline affinity of an anti-EGFR mAb. | [12] |

| Binding Affinity (KD) | 0.115 nM | U87ΔEGFR-Luc | Affinity of a homogeneously conjugated anti-EGFR mAb-Ang2. | [12] |

| Binding Affinity (KD) | 0.122 nM | U87ΔEGFR-Luc | Affinity of a heterogeneously conjugated anti-EGFR mAb-Ang2. | [12] |

Key Experimental Protocols

Verifying the BBB translocation of Angiopep-2 and its conjugates involves specialized in vitro and in situ models.

In Vitro BBB Transcytosis Assay

This assay measures the passage of Angiopep-2 across a monolayer of brain endothelial cells, mimicking the BBB.

Objective: To quantify the rate and extent of Angiopep-2 transport across a cellular barrier.

Methodology:

-

Cell Culture: Brain capillary endothelial cells (e.g., hCMEC/D3, bEnd.3, or RBE4) are seeded onto the porous membrane of a Transwell™ insert, which is placed in a multi-well plate.

-

Monolayer Formation: Cells are cultured until they form a confluent monolayer with robust tight junctions. The integrity of the monolayer is typically verified by measuring Transendothelial Electrical Resistance (TEER).

-

Application: Angiopep-2, often labeled with a fluorescent dye (e.g., Alexa488) or radioisotope (e.g., ¹²⁵I), is added to the medium in the upper (apical) chamber, which represents the "blood" side.

-

Sampling: At various time points, samples are collected from the medium in the lower (basolateral) chamber, representing the "brain" side.

-

Quantification: The concentration of the labeled Angiopep-2 in the basolateral samples is measured using a fluorometer, gamma counter, or other appropriate detector.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the transport rate.

Competition Studies: To confirm LRP1 involvement, the assay can be repeated in the presence of known LRP1 ligands, such as Receptor-Associated Protein (RAP) or α2-macroglobulin.[2][10] A significant reduction in Angiopep-2 transport indicates competitive binding to LRP1.

In Situ Brain Perfusion

This in vivo technique provides a more physiologically relevant assessment of BBB transport by maintaining the brain's natural microenvironment.

Objective: To measure the initial rate of Angiopep-2 uptake into the brain from the vasculature.

Methodology:

-

Animal Preparation: An animal (typically a rat or mouse) is anesthetized. The common carotid artery is surgically exposed and cannulated.

-

Perfusion: The animal's natural blood supply to the brain is temporarily replaced by a perfusion buffer containing a known concentration of radiolabeled Angiopep-2 (e.g., [¹²⁵I]-Angiopep-2). The perfusion is carried out for a short duration (e.g., 10 minutes).[11]

-

Washout: Following the perfusion of Angiopep-2, a washout buffer is perfused to remove any peptide remaining in the cerebral vasculature.

-

Sample Collection: The animal is euthanized, and the brain is collected. Brain samples are weighed and analyzed.

-

Quantification: The amount of radioactivity in the brain tissue is measured using a gamma counter.

-

Analysis: The brain volume of distribution (Vd) is calculated, which represents the extent of peptide uptake into the brain parenchyma. A higher Vd compared to a non-transported control indicates efficient BBB translocation.[11]

Conclusion

Angiopep-2 is a highly effective vector for delivering therapeutics to the central nervous system. Its well-defined structure, characterized by a specific 19-amino acid sequence, facilitates high-affinity binding to the LRP1 receptor. The subsequent receptor-mediated transcytosis allows Angiopep-2 and its conjugated cargoes to efficiently cross the blood-brain barrier. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers aiming to leverage this powerful platform for the treatment of neurological diseases.

References

- 1. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiopep-2 Modification - Creative Peptides [creative-peptides.com]

- 3. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Angiopep-2 peptide [novoprolabs.com]

- 6. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Transport characteristics of a novel peptide platform for CNS therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. richardbeliveau.org [richardbeliveau.org]

- 11. researchgate.net [researchgate.net]

- 12. Homogeneous antibody–angiopep 2 conjugates for effective brain targeting - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08131D [pubs.rsc.org]

An In-Depth Technical Guide to the Interaction of Angiopeptin with Somatostatin Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic octapeptide angiopeptin and the five subtypes of the somatostatin receptor (SSTR1-5). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on binding affinities, signaling pathways, and the experimental methodologies used to elucidate these interactions.

Introduction to Somatostatin Receptors and this compound

Somatostatin is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). These receptors are distributed throughout the central nervous system and various peripheral tissues, where they mediate inhibitory effects on hormone secretion, cell proliferation, and neurotransmission.[1][2] The diverse expression patterns and signaling capabilities of SSTR subtypes make them attractive targets for therapeutic intervention in a variety of diseases, including neuroendocrine tumors, acromegaly, and cancer.[3]

This compound, also known as BIM-23014, is a synthetic, long-acting octapeptide analog of somatostatin.[4] It has been investigated for its potential therapeutic effects, particularly its ability to inhibit myointimal proliferation, which is relevant in the context of restenosis following angioplasty and transplant arteriosclerosis.[5] Understanding the precise nature of this compound's interaction with each SSTR subtype is critical for elucidating its mechanism of action and for the development of more selective and efficacious therapeutic agents.

Quantitative Analysis of this compound-SSTR Interaction

The binding affinity of this compound for the different somatostatin receptor subtypes has been characterized using various experimental approaches. The following tables summarize the available quantitative data, providing a clear comparison of its interaction profile.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Parameter | Value (nM) | Assay Type | Reference |

| hSSTR2 | IC50 | 0.26 | Radioligand Binding Assay | [6] |

| hSSTR5 | IC50 | 6.92 | Radioligand Binding Assay | [6] |

Table 2: Functional Activity of this compound at Human and Rat Somatostatin Receptors

| Receptor | Species | Parameter | Value (pIC50 / pKB) | Assay Type | Reference |

| SSTR2 | Human | pIC50 | 8.69 ± 0.25 | Cell Proliferation Assay | [7] |

| SSTR5 | Human | pKB | 10.4 ± 0.3 | Cell Proliferation Assay | [7] |

| SSTR2 | Rat | pIC50 | 8.08 ± 0.24 | Cell Proliferation Assay | [7] |

| SSTR5 | Rat | pIC50 | 8.60 ± 0.16 | Cell Proliferation Assay | [7] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.

Somatostatin Receptor Signaling Pathways

Upon activation by an agonist, somatostatin receptors couple to inhibitory G-proteins (Gi/o) to initiate a cascade of intracellular signaling events. The primary downstream effectors include adenylyl cyclase, ion channels, and mitogen-activated protein kinases (MAPK).

Inhibition of Adenylyl Cyclase

A hallmark of SSTR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the inhibition of hormone secretion and cell proliferation.

Modulation of Ion Channels

SSTR activation can also lead to the modulation of various ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and decreased Ca2+ influx contribute to the inhibitory effects on hormone and neurotransmitter release.

Activation of Mitogen-Activated Protein Kinase (MAPK) and Phosphatases

Somatostatin receptors can also signal through the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The activation of specific phosphatases, such as SHP-1 and SHP-2, is also a key event in SSTR-mediated signaling, contributing to the anti-proliferative effects of somatostatin and its analogs.

Experimental Protocols

The quantitative data presented in this guide were obtained through specific experimental methodologies. Below are detailed protocols for the key assays used to characterize the interaction of this compound with somatostatin receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human somatostatin receptor subtype of interest (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of the cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-somatostatin-14 or a subtype-selective radiolabeled analog).

-

Add varying concentrations of unlabeled this compound (competitor).

-

To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of control wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or beta counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cells, which can be an indicator of its agonist or antagonist activity at a receptor that regulates cell growth.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human or rat somatostatin receptor subtype of interest.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Cell Treatment:

-

Induce cell proliferation by adding a growth factor, such as basic fibroblast growth factor (bFGF).

-

Simultaneously, treat the cells with a range of concentrations of this compound.

-

For antagonist activity assessment, co-incubate the cells with a fixed concentration of an agonist (e.g., somatostatin) and varying concentrations of this compound.

-

Include appropriate controls (cells with growth factor alone, cells with agonist alone, and untreated cells).

-

Incubate the plates for a period that allows for significant cell proliferation (e.g., 48-72 hours).

-

-

Measurement of Proliferation:

-

Add a proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a detergent solution.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of growth factor-stimulated proliferation for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

For agonist or partial agonist activity, fit the data to a sigmoidal dose-response curve to determine the pIC50 value.

-

For antagonist activity, determine the concentration of this compound that causes a rightward shift in the agonist dose-response curve and calculate the pKB value.

-

Conclusion

This technical guide has provided a detailed examination of the interaction between this compound and the five somatostatin receptor subtypes. The quantitative data clearly demonstrates this compound's selectivity for SSTR2 and SSTR5, where it exhibits partial agonist and antagonist properties, respectively. The elucidation of the downstream signaling pathways of SSTRs provides a framework for understanding the cellular consequences of this interaction. The detailed experimental protocols offer a practical guide for researchers seeking to further investigate the pharmacology of this compound and other somatostatin analogs. A thorough understanding of these fundamental interactions is essential for the rational design and development of novel therapeutics targeting the somatostatin receptor system for a range of clinical applications.

References

- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the somatostatin analog BIM 23014 on the secretion of growth hormone, thyrotropin, and digestive peptides in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin receptor subtype expression and function in human vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Differential effects of somatostatin and this compound on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

Angiopoietin's Impact on Endothelial Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of angiopoietins on endothelial cell adhesion, a critical process in angiogenesis, inflammation, and vascular homeostasis. The document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Quantitative Effects of Angiopoietins on Endothelial Cell Adhesion

The influence of angiopoietins on endothelial cell adhesion is multifaceted, with different members of the family exhibiting distinct and sometimes opposing effects. The following tables summarize the quantitative data available on the impact of Angiopoietin-1 (Ang-1), Angiopoietin-2 (Ang-2), and Angiopoietin-like 4 (ANGPTL4) on endothelial cell adhesion.

Table 1: Effect of Angiopoietin-1 on Leukocyte Adhesion to Endothelial Cells

| Experimental System | Treatment | Effect on Leukocyte Adhesion | Quantitative Data | Reference |

| Diabetic Mice Retinal Vasculature | Intravenous Adenovirus expressing Ang-1 (Ad-Ang1) | Reduced leukocyte adhesion | 62.8% reduction in arterioles, 68.7% in venules, and 54.6% in capillaries after 72 hours.[1] | [1] |

| Diabetic Rat Retinal Vasculature | Intravitreal injection of Ang-1 | Dose-dependent inhibition of leukocyte adhesion | Statistically significant inhibition in arterioles, venules, and capillaries.[1] | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Pre-treatment with Ang-1 followed by VEGF stimulation | Reduced VEGF-induced leukocyte adhesion | Ang-1 suppressed VEGF-induced expression of ICAM-1, VCAM-1, and E-selectin.[2][3] | [2][3] |

Table 2: Effect of Angiopoietin-like 4 (ANGPTL4) on Endothelial Cell Adhesion

| Cell Type | Substrate | Effect of ANGPTL4 | Quantitative Data | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Conditioned Extracellular Matrix (ECM) from ANGPTL4-transfected cells | Decreased adhesion | 32.7% ± 16.7% decrease in adhesion compared to control ECM. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Purified immobilized ANGPTL4 | Dose-dependent decrease in adhesion | Up to 39.5% ± 9.7% decrease in adhesion at 5 µg/mL ANGPTL4. | |

| Human Umbilical Artery Endothelial Cells (HUAECs) | Purified immobilized ANGPTL4 | Decreased adhesion | 52.4% ± 5.7% decrease in adhesion compared to control. | |

| Human Microvascular Endothelial Cells (HMEC-1) | Purified immobilized ANGPTL4 | Decreased adhesion | 28.4% ± 8.2% decrease in adhesion compared to control. |

Note on Angiopoietin-2: The role of Angiopoietin-2 (Ang-2) in endothelial cell adhesion is context-dependent. It can act as an antagonist to Ang-1, promoting endothelial destabilization and potentially increasing adhesion in certain inflammatory or angiogenic settings.[4] However, it can also induce Tie2 phosphorylation and angiogenesis in a sustained manner, suggesting a more complex role than simple antagonism.[5][6] In Tie2-negative endothelial cells, Ang-2 can bind to integrins and promote migration and sprouting.[7][8]

Signaling Pathways in Angiopoietin-Mediated Endothelial Cell Adhesion

The effects of angiopoietins on endothelial cell adhesion are mediated by a complex interplay of signaling pathways, primarily involving the Tie2 receptor and integrins.

Angiopoietin-Tie2 Signaling Pathway

Ang-1 is the primary agonist for the Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells. Activation of Tie2 by Ang-1 initiates a signaling cascade that promotes endothelial cell survival, vessel maturation, and stabilization of cell-cell junctions, which in turn reduces leukocyte adhesion.

Angiopoietin-Integrin Signaling and Crosstalk with Tie2

Recent evidence highlights the importance of integrin-mediated signaling in the endothelial response to angiopoietins, particularly Ang-2. Integrins can act as receptors for angiopoietins, and there is significant crosstalk between Tie2 and integrin signaling pathways.[9][10]

Experimental Protocols

In Vitro Leukocyte-Endothelial Cell Adhesion Assay

This protocol provides a general framework for quantifying the adhesion of leukocytes to a monolayer of endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Leukocytes (e.g., human peripheral blood mononuclear cells or a monocytic cell line like THP-1)

-

Leukocyte culture medium

-

Fluorescent dye (e.g., Calcein-AM)

-

96-well black, clear-bottom tissue culture plates

-

Recombinant angiopoietins (Ang-1, Ang-2) and other stimulating agents (e.g., VEGF, TNF-α)

-

Wash buffer (e.g., PBS with 0.1% BSA)

-

Fluorescence plate reader

Procedure:

-

Endothelial Cell Monolayer Preparation:

-

Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer within 24-48 hours.

-

Culture the cells in endothelial cell growth medium at 37°C and 5% CO2.

-

-

Treatment of Endothelial Cells:

-

Once confluent, replace the medium with fresh medium containing the desired concentrations of angiopoietins or control vehicle.

-

Incubate for the desired period (e.g., 4-24 hours) to allow for changes in adhesion molecule expression.

-

In some experiments, a pro-inflammatory stimulus (e.g., VEGF or TNF-α) can be added for the last few hours of incubation.

-

-

Leukocyte Labeling:

-

Incubate leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions (e.g., 1 µM for 30 minutes at 37°C).

-

Wash the labeled leukocytes twice with serum-free medium to remove excess dye.

-

Resuspend the labeled leukocytes in the appropriate assay medium.

-

-

Adhesion Assay:

-

Remove the treatment medium from the endothelial cell monolayer and wash gently with wash buffer.

-

Add the fluorescently labeled leukocyte suspension to each well (e.g., 1 x 10^5 cells/well).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with wash buffer to remove non-adherent leukocytes.

-

After the final wash, add a defined volume of wash buffer or lysis buffer to each well.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM).

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the number of adherent leukocytes.

-

Compare the fluorescence readings of treated wells to control wells to determine the percentage of inhibition or stimulation of adhesion.

-

Experimental Workflow for Assessing Angiopoietin Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of angiopoietins on endothelial cell adhesion.

Conclusion

The angiopoietin family of growth factors plays a pivotal role in modulating endothelial cell adhesion. Angiopoietin-1, through the Tie2 signaling pathway, generally promotes endothelial stability and reduces leukocyte adhesion, highlighting its potential as an anti-inflammatory agent. Conversely, Angiopoietin-2 and ANGPTL4 can disrupt endothelial adhesion, with Ang-2's effects being highly dependent on the cellular context and the interplay with integrin signaling. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting angiogenesis and inflammatory vascular diseases. Further research is warranted to fully elucidate the complex and sometimes contradictory roles of these proteins in regulating the intricate process of endothelial cell adhesion.

References

- 1. Suppression of Diabetic Retinopathy with Angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiopoietin-1 reduces VEGF-stimulated leukocyte adhesion to endothelial cells by reducing ICAM-1, VCAM-1, and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. Effects of Angiopoietin-2-Blocking Antibody on Endothelial Cell–Cell Junctions and Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological action of angiopoietin-2 in a fibrin matrix model of angiogenesis is associated with activation of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Constitutive Association of Tie1 and Tie2 with Endothelial Integrins is Functionally Modulated by Angiopoietin-1 and Fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constitutive Association of Tie1 and Tie2 with Endothelial Integrins is Functionally Modulated by Angiopoietin-1 and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake Mechanisms of Angiopep-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopep-2, a 19-amino acid peptide (TFFYGGSRGKRNNFKTEEY), has emerged as a promising vector for drug delivery to the central nervous system (CNS).[1][2] Its ability to traverse the formidable blood-brain barrier (BBB) is primarily attributed to receptor-mediated transcytosis (RMT), a sophisticated biological process. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Angiopep-2, with a focus on its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1). We delve into the experimental evidence, present quantitative data in a structured format, detail key experimental protocols, and visualize the involved pathways to offer a thorough resource for researchers in the field.

The Core Mechanism: LRP1-Mediated Transcytosis

The principal mechanism governing the passage of Angiopep-2 across the BBB is receptor-mediated transcytosis, orchestrated by the LRP1 receptor.[3][4][5] LRP1 is a large, single-pass transmembrane receptor that is highly expressed on the endothelial cells of the brain capillaries, as well as on various other cell types, including glioma cells.[1][5][6] This dual expression profile makes Angiopep-2 an attractive ligand for targeted drug delivery to brain tumors.[1][2]

The transcytosis process can be broken down into several key steps:

-

Binding: Angiopep-2, circulating in the bloodstream, binds to the LRP1 receptor on the apical (luminal) membrane of the brain endothelial cells.[1][7]

-

Endocytosis: This binding event triggers the internalization of the Angiopep-2/LRP1 complex into the endothelial cell via clathrin-mediated endocytosis.[8] The plasma membrane invaginates to form clathrin-coated vesicles containing the ligand-receptor complex.

-

Vesicular Trafficking: The newly formed vesicles are transported across the cytoplasm of the endothelial cell.

-

Exocytosis: The vesicles fuse with the basolateral (abluminal) membrane, releasing Angiopep-2 into the brain parenchyma.[1][7] Angiopep-2 can then detach from the receptor and interact with target cells within the brain, such as neurons and glial cells.[4]

Competition studies have shown that the uptake of Angiopep-2 can be inhibited by other LRP1 ligands, such as activated α2-macroglobulin, confirming the central role of this receptor.[3] Furthermore, fluorescently labeled Angiopep-2 has been observed to co-localize with LRP1 on brain endothelial cell monolayers.[3]

Visualizing the LRP1-Mediated Transcytosis Pathway

Caption: LRP1-mediated transcytosis of Angiopep-2 across the BBB.

Beyond the Primary Pathway: Other Endocytic Mechanisms

While LRP1-mediated transcytosis is the predominant pathway, evidence suggests the involvement of other endocytic mechanisms in the cellular uptake of Angiopep-2, particularly when it is conjugated to nanoparticles. Studies using endocytosis inhibitors have revealed that in addition to clathrin-mediated endocytosis, caveolae-mediated endocytosis may also play a role.[8]

Inhibition of clathrin-mediated endocytosis with chlorpromazine significantly reduces the uptake of Angiopep-2-functionalized nanoparticles.[8] Interestingly, inhibiting caveolae-mediated endocytosis with nystatin also leads to a reduction in uptake, especially for nanoparticles with a high density of Angiopep-2 on their surface.[8] This suggests that the physicochemical properties of the Angiopep-2 conjugate can influence the internalization route. Macropinocytosis, another form of endocytosis, appears to be less involved, as inhibitors like amiloride have a minimal effect on uptake.[8]

Experimental Workflow for Investigating Endocytosis Pathways

Caption: Workflow for endocytosis inhibition experiments.

Quantitative Insights into Angiopep-2 Uptake

The efficiency of Angiopep-2-mediated delivery is influenced by several quantitative parameters, including its binding affinity to LRP1 and the density of the peptide on carrier nanoparticles.

| Parameter | Value/Range | Cell Line/Model | Method | Reference |

| Angiopep-2 Coupling Efficiency to Nanoparticles | ~31% | Polymeric polymersomes | Micro-bicinchoninic acid assay | [9] |

| Average Angiopep-2 Molecules per Nanoparticle | 159.9 | Polymeric polymersomes (~123 nm) | Calculation based on coupling efficiency | [9] |

| 320 - 2067 | Polymeric nanoparticles (~100 nm) | Nanoparticle Tracking Analysis and quantification | [10] | |

| Drug Loading Content (DLC) in Ang-PS-DOX | 7.94% ± 0.17% | Doxorubicin-loaded polymersomes | Spectrophotometry | [9] |

| Drug Encapsulation Efficiency (EE) in Ang-PS-DOX | 95.0% ± 1.6% | Doxorubicin-loaded polymersomes | Spectrophotometry | [9] |

| Inhibition of Nanoparticle Uptake by Chlorpromazine | Strong reduction with increasing Ang-2 density | hCMEC/D3 cells | Flow cytometry | [8] |

| Inhibition of Nanoparticle Uptake by Nystatin | Significant reduction at high Ang-2 densities | hCMEC/D3 cells | Flow cytometry | [8] |

| In vitro BBB Model (TEER value) | ~300 Ω cm² | Co-culture of bEnd.3 cells and astrocytes | Transendothelial electrical resistance measurement | [11] |

Ang-PS-DOX refers to Angiopep-2-conjugated polymersomes loaded with doxorubicin.

Detailed Experimental Protocols

Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled Angiopep-2 or its conjugates into cells.

-

Cell Culture: Plate brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) or glioma cells (e.g., U87) in 12-well plates at a suitable density and allow them to adhere overnight.[11]

-

Incubation: Treat the cells with fluorescently labeled Angiopep-2 or Angiopep-2-conjugated nanoparticles at various concentrations for a defined period (e.g., 1-4 hours) at 37°C.[11][12]

-

Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound particles.

-

Cell Detachment: Detach the cells from the plate using a suitable enzyme (e.g., trypsin-EDTA).

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized material.

In Vitro Blood-Brain Barrier Transcytosis Assay (Transwell Model)

This assay assesses the ability of Angiopep-2 and its conjugates to cross a cell monolayer mimicking the BBB.

-

Model Setup: Seed brain endothelial cells on the microporous membrane of a Transwell insert. The inserts are placed in a multi-well plate, creating two compartments: an upper (apical) and a lower (basolateral) chamber. Allow the cells to form a confluent and tight monolayer, which can be verified by measuring the transendothelial electrical resistance (TEER).[11]

-

Treatment: Add the Angiopep-2 conjugate to the apical chamber.

-

Sampling: At various time points, collect samples from the basolateral chamber.

-

Quantification: Quantify the amount of the Angiopep-2 conjugate that has crossed the monolayer into the basolateral chamber using a suitable analytical method (e.g., fluorescence spectroscopy for labeled compounds, HPLC, or ELISA).

Co-localization Studies using Confocal Microscopy

This technique visualizes the intracellular trafficking of Angiopep-2 and its association with specific organelles.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with fluorescently labeled Angiopep-2.

-

Organelle Staining: After incubation, fix the cells and stain specific organelles using fluorescent markers. For example, LysoTracker can be used to label lysosomes.[13]

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

-

Analysis: Analyze the images to determine the degree of co-localization between the fluorescent Angiopep-2 and the organelle markers, which provides insights into the intracellular fate of the peptide.

Dual Targeting: A Key Advantage of Angiopep-2

A significant advantage of Angiopep-2 is its ability to not only cross the BBB but also to target glioma cells, which also overexpress LRP1.[1][2] This dual-targeting capability enhances the therapeutic efficacy of conjugated drugs by increasing their accumulation at the tumor site. This has been demonstrated in numerous studies where Angiopep-2-modified nanoparticles carrying chemotherapeutic agents have shown superior anti-tumor effects in animal models of glioblastoma compared to their non-targeted counterparts.[1][9]

Logical Relationship of Angiopep-2 Dual Targeting

Caption: Dual targeting mechanism of Angiopep-2.

Conclusion and Future Directions

Angiopep-2 has been firmly established as a potent brain-targeting ligand that primarily utilizes LRP1-mediated transcytosis to cross the blood-brain barrier. Its dual-targeting ability for both the BBB and glioma cells makes it an invaluable tool in the development of therapies for central nervous system disorders, particularly brain cancer. While clathrin-mediated endocytosis is the main internalization route, the contribution of other pathways, such as caveolae-mediated endocytosis, especially for nanoparticle formulations, warrants further investigation.

Future research should focus on optimizing the design of Angiopep-2-based drug delivery systems. This includes fine-tuning the density of Angiopep-2 on nanocarriers to maximize BBB penetration and tumor uptake, as well as exploring the potential of combining Angiopep-2 with other targeting moieties to further enhance specificity and efficacy. A deeper understanding of the intracellular trafficking and fate of Angiopep-2 conjugates will also be crucial for designing next-generation brain-penetrating therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unimore.it [iris.unimore.it]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. dovepress.com [dovepress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Retro-enantio isomer of angiopep-2 assists nanoprobes across the blood-brain barrier for targeted magnetic resonance/fluorescence imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of the Drug Position on Bioactivity in Angiopep-2—Daunomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retro-inverso isomer of Angiopep-2: a stable d-peptide ligand inspires brain-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Biodistribution of Angiopeptin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile and biodistribution of Angiopeptin, a long-acting octapeptide analogue of somatostatin. It also explores the related peptide, Angiopep-2, known for its ability to traverse the blood-brain barrier. This guide is intended for professionals in the fields of pharmacology, drug development, and biomedical research, offering detailed experimental insights and quantitative data to support further investigation and application.

Pharmacokinetics of this compound

This compound's in vivo behavior is characterized by rapid absorption and elimination, with its pharmacokinetic profile fitting a two-compartment model.[1] Studies in rat models have been pivotal in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution

Following subcutaneous administration in rats, this compound is absorbed quickly, reaching peak plasma levels within 10-15 minutes.[1] The kinetics after subcutaneous injection closely mirror those of intravenous administration, indicating efficient absorption into the systemic circulation.[1] Distribution is also rapid, with the highest concentrations observed in the liver.[1]

Metabolism and Excretion

This compound exhibits minimal to no hepatic metabolism.[1] Analysis of blood, urine, feces, and bile samples using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) has not revealed the presence of any metabolites.[1] The primary route of elimination is through biliary excretion into the feces, with approximately 10% of the drug excreted in the urine.[1] The peptide has also been detected in saliva.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound derived from studies in rats.

| Parameter | Administration | Value | Species | Reference |

| Plasma Half-Life (t½) | Intravenous (IV) | 1.98 - 2.5 hours | Rat | [1] |

| Subcutaneous (SC) | 2.6 - 2.9 hours | Rat | [1] | |

| Peak Plasma Level (Cmax) | Subcutaneous (SC) | 25 ± 4.1 ng/mL | Rat | [1] |

| Time to Peak (Tmax) | Subcutaneous (SC) | 10 - 15 minutes | Rat | [1] |

| Primary Excretion Route | IV and SC | Feces (via bile) | Rat | [1] |

| Urinary Excretion | IV and SC | ~10% | Rat | [1] |

Experimental Protocol: In Vivo Pharmacokinetic Analysis

The characterization of this compound's pharmacokinetics typically involves the following experimental steps, based on established preclinical methodologies.[1][2][3]

-

Animal Model: Male Sprague-Dawley rats are commonly used.[1][2] Animals are housed under standard conditions with controlled light-dark cycles, temperature, and humidity.[3]

-

Drug Administration: this compound, often radiolabeled with isotopes like ¹⁴C or ¹²⁵I for tracking, is administered as a single dose via intravenous (e.g., tail vein) or subcutaneous injection.[1]

-

Sample Collection: Blood samples are collected at predetermined time points following administration.[2] Urine and feces are collected over a specified period to assess excretion pathways.[1]

-

Analytical Methods: Plasma concentrations of this compound are quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The presence of metabolites is assessed using HPLC and TLC.[1]

-

Data Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to fit a suitable compartmental model (e.g., a two-compartment model) and calculate key parameters like half-life, clearance, and volume of distribution.[1][4]

Biodistribution of this compound

Biodistribution studies are essential to understand the tissue and organ localization of a drug, providing insights into its potential sites of action and toxicity.

Tissue Distribution Profile

Following systemic administration in rats, this compound distributes rapidly, with the liver showing the highest concentration of the peptide.[1] The half-lives in the liver and bile are short, consistent with its primary route of excretion through the biliary system.[1]

Experimental Protocol: Ex Vivo Biodistribution Analysis

Detailed biodistribution is determined by measuring the concentration of the drug in various tissues at different time points post-administration.[5]

-

Animal Model and Administration: Similar to pharmacokinetic studies, a relevant animal model (e.g., mouse or rat) is selected.[5] A radiolabeled version of this compound is administered, typically intravenously, to ensure systemic circulation.

-

Tissue Harvesting: At designated time points, animals are euthanized, and key organs and tissues (e.g., liver, kidneys, spleen, brain, heart, lungs) are harvested, weighed, and rinsed.[5]

-

Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured using a gamma counter or liquid scintillation counter.[2] This data, along with the total injected dose, is used to calculate the percentage of the injected dose per gram of tissue (%ID/g).[5]

-

Data Interpretation: The %ID/g values provide a quantitative measure of drug distribution, highlighting tissues with high uptake.

Angiopep-2: A Related Peptide for Brain Targeting

While this compound is a somatostatin analogue, a related family of peptides known as Angiopeps has been developed for drug delivery, particularly across the blood-brain barrier (BBB).[6] Angiopep-2, a 19-amino-acid peptide, is the most well-characterized of this family.[7]

Mechanism of Blood-Brain Barrier Transport

Angiopep-2 leverages receptor-mediated transcytosis to cross the BBB.[6] It binds to the low-density lipoprotein receptor-related protein-1 (LRP-1), which is highly expressed on the endothelial cells of brain capillaries.[8][9] This binding event triggers the internalization of the Angiopep-2 peptide, its transport across the endothelial cell, and subsequent release into the brain parenchyma.[6] This mechanism allows Angiopep-2 to act as a shuttle, carrying conjugated therapeutic agents into the central nervous system.[10] LRP-1 is also overexpressed on glioma cells, making Angiopep-2 a dual-targeting ligand for both the BBB and brain tumors.[8]

Signaling and Mechanism of Action

This compound's therapeutic effects stem from its activity as a somatostatin analogue.[11]

Anti-proliferative Effects

This compound is a potent inhibitor of myointimal migration and proliferation.[11] This action is particularly relevant in the context of vascular injury, such as that occurring after angioplasty or in organ transplantation.[11][12] The mechanism is believed to involve the inhibition of growth factors, notably insulin-like growth factor (IGF-I), which are upregulated in the vascular wall following injury.[11] By binding to somatostatin receptors, this compound can abrogate these pro-proliferative signals.[11]

References

- 1. Disposition and tissue distribution of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transport characteristics of a novel peptide platform for CNS therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the shuttling across the blood-brain barrier via tubule formation: Mechanism and cargo avidity bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Continuous subcutaneous this compound treatment significantly reduces neointimal hyperplasia in a porcine coronary in-stent restenosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiopep-2: A Technical Guide to a Kunitz-Domain Derived Brain Shuttle and its Aprotinin Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Angiopep-2, a synthetic peptide vector engineered to ferry therapeutic payloads across the formidable blood-brain barrier (BBB). We will delve into its molecular sequence, its direct lineage from the Kunitz domain of aprotinin, the mechanisms governing its transport into the central nervous system, and the experimental methodologies used to validate its function. This document is intended to serve as a comprehensive resource for researchers leveraging this peptide for brain-targeted drug delivery.

Core Concepts: Angiopep-2 and Aprotinin

Angiopep-2 is a 19-amino acid synthetic peptide designed to act as a "Trojan horse," binding to specific receptors on the BBB to gain entry into the brain parenchyma.[1][2] Its discovery was the result of a systematic effort to find aprotinin-derived sequences with enhanced brain penetration capabilities.[3][4] This property makes it a valuable tool for delivering a wide array of therapeutic and diagnostic agents—from small molecules to large biologics and nanoparticles—to treat central nervous system (CNS) disorders like brain tumors, Alzheimer's disease, and Parkinson's disease.[1]

Aprotinin , also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a 58-amino acid, naturally occurring polypeptide that acts as a competitive serine protease inhibitor.[5][6] Structurally, it is characterized by a Kunitz domain, a common protein motif found in protease inhibitors.[1] It was the observation that aprotinin, a substrate for the Low-Density Lipoprotein Receptor-related Protein (LRP1), could cross the BBB that prompted the investigation into its constituent domains to develop a more efficient brain shuttle.[1][3] Angiopep-2 was identified as an optimized sequence from this family of peptides with significantly higher transcytosis capacity than its parent molecule, aprotinin.[1][3]

Sequence and Physicochemical Properties

The distinct molecular characteristics of Angiopep-2 and its parent molecule, aprotinin, are foundational to their biological functions.

Angiopep-2

Angiopep-2 is a linear peptide composed of 19 amino acids. Its sequence is critical for its high-affinity binding to the LRP1 receptor.[7]

| Property | Value | Reference |

| Amino Acid Sequence (3-Letter) | Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr | [8] |

| Amino Acid Sequence (1-Letter) | TFFYGGSRGKRNNFKTEEY | |

| Molecular Weight | ~2301.5 g/mol | |

| Molecular Formula | C₁₀₄H₁₄₉N₂₉O₃₁ | [8] |

| Purity (Typical) | ≥95% (HPLC) | |

| Solubility | Soluble in water (up to 1 mg/ml) |

Aprotinin (Bovine Pancreatic Trypsin Inhibitor)

Aprotinin is a more complex, globular polypeptide, whose structure is stabilized by three internal disulfide bridges.[5]

| Property | Value | Reference |

| Amino Acid Sequence (Mature) | Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala | [9] |

| Amino Acid Count | 58 | [5] |

| Molecular Weight | ~6512 Da | [5] |

| Molecular Formula | C₂₈₄H₄₃₂N₈₄O₇₉S₇ | [9] |

| Structure | Monomeric globular protein with a Kunitz-type domain | [5] |

| Disulfide Bridges | Cys5-Cys55, Cys14-Cys38, Cys30-Cys51 | [5] |

The Angiopep-2 and Aprotinin Relationship: From Inhibitor to Shuttle

The development of Angiopep-2 is a prime example of rational drug design, leveraging the natural biological interactions of aprotinin. Researchers identified that aprotinin's ability to cross the BBB was mediated by LRP1.[4] By screening analogues of aprotinin's Kunitz domain, Angiopep-2 was engineered to optimize this interaction, resulting in a peptide with superior brain accumulation and transcytosis efficiency compared to the full-length aprotinin protein.[1][3]

Mechanism of Action: LRP1-Mediated Transcytosis

The core mechanism enabling Angiopep-2 to deliver cargo into the brain is receptor-mediated transcytosis (RMT) via the LRP1 receptor.[2][7] This process allows Angiopep-2 and its conjugated payload to be actively transported across the endothelial cells that form the BBB, rather than passively diffusing through them. The dual expression of LRP1 on both BBB endothelial cells and glioma cells gives Angiopep-2 a dual-targeting advantage for treating brain tumors.[1][7]

The process unfolds in several steps:

-

Binding: Angiopep-2 in the bloodstream binds to LRP1 on the apical (blood-facing) membrane of brain endothelial cells.[2]

-

Endocytosis: This binding triggers the invagination of the cell membrane, forming an endocytic vesicle that engulfs the Angiopep-2/LRP1 complex.[7]

-

Trafficking: The vesicle is transported across the endothelial cell cytoplasm.

-

Exocytosis: The vesicle fuses with the basolateral (brain-facing) membrane, releasing Angiopep-2 and its cargo into the brain parenchyma.[2]

Experimental Protocols

Validating the efficacy of an Angiopep-2 conjugate requires a series of well-defined in vitro and in vivo experiments.

Protocol: Synthesis and Conjugation of Angiopep-2

Angiopep-2 is typically synthesized using standard solid-phase peptide synthesis (SPPS). For conjugation to drugs or nanoparticles, a cysteine residue is often added to the sequence (e.g., TFFYGGSRGKRNNFKTEEYC ) to provide a reactive thiol group.[10]

Objective: To covalently link Angiopep-2 to a therapeutic agent via a linker.

Methodology:

-

Peptide Synthesis: Synthesize the Angiopep-2 peptide (with or without a C-terminal cysteine) using an automated peptide synthesizer and Fmoc chemistry.

-

Payload Modification: Modify the drug or nanoparticle to introduce a compatible reactive group. For example, introduce a maleimide group to the payload.

-